2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine
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Overview
Description
2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine is a heterocyclic compound that features a unique combination of silicon, nitrogen, and phosphorus atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine typically involves the reaction of trimethylsilyl chloride with a suitable diazaphospholo[1,5-a]pyridine precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the trimethylsilyl group or to alter the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized diazaphospholo[1,5-a]pyridine derivatives .
Scientific Research Applications
2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve phosphorus metabolism.
Mechanism of Action
The mechanism by which 2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine exerts its effects involves its ability to form stable complexes with various metal ions and to participate in nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes and receptors that are sensitive to phosphorus-containing compounds .
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)oxy]pyridine: This compound shares the trimethylsilyl group but lacks the phosphorus atom, making it less versatile in certain chemical reactions.
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with different heteroatoms, this compound is used in medicinal chemistry for its biological activity.
Uniqueness
2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine is unique due to the presence of both silicon and phosphorus atoms within its structure. This combination allows for a wide range of chemical modifications and applications that are not possible with similar compounds .
Properties
CAS No. |
122202-81-7 |
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Molecular Formula |
C9H13N2OPSi |
Molecular Weight |
224.27 g/mol |
IUPAC Name |
[1,2,4]diazaphospholo[1,5-a]pyridin-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H13N2OPSi/c1-14(2,3)12-9-10-11-7-5-4-6-8(11)13-9/h4-7H,1-3H3 |
InChI Key |
JQVGCUKRESIIAR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NN2C=CC=CC2=P1 |
Origin of Product |
United States |
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